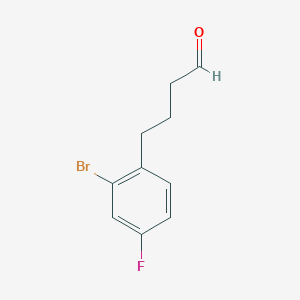
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with an amino and a hydroxyethyl group, as well as a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-3-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Substitution Reaction: The fluorinated benzene undergoes a substitution reaction with an amino alcohol, such as 2-aminoethanol, under controlled conditions.
Catalysis: Catalysts such as palladium or nickel may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the substitution reaction.
Continuous Flow Processes: These processes ensure a steady production rate and consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-3-fluorophenol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation or cell proliferation.
Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(1-Amino-2-hydroxyethyl)-3-chlorophenol: Contains a chlorine atom instead of fluorine, which may result in different chemical properties.
4-(1-Amino-2-hydroxyethyl)-3-bromophenol: Contains a bromine atom, which may influence its reactivity and applications.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The fluorine atom also influences the compound’s electronic properties, making it a valuable building block in various chemical syntheses.
特性
分子式 |
C8H10FNO2 |
|---|---|
分子量 |
171.17 g/mol |
IUPAC名 |
4-(1-amino-2-hydroxyethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2 |
InChIキー |
JESOWCNYQRTTQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
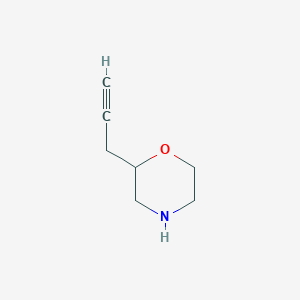
![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)
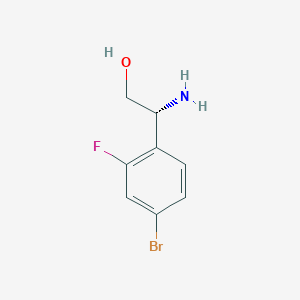
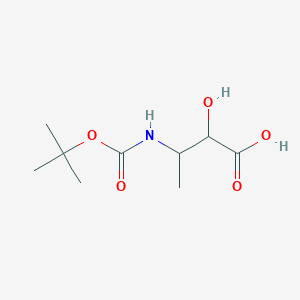

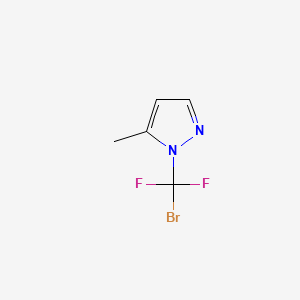
![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)


